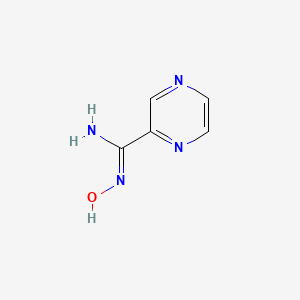

Pyrazine-2-amidoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyrazine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHJCRJEMIFNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51285-05-3 | |

| Record name | 51285-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyrazine-2-amidoxime from Pyrazinecarbonitrile and Hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrazine-2-amidoxime, a significant compound in medicinal chemistry and drug development, from the starting materials pyrazinecarbonitrile (B1219330) and hydroxylamine (B1172632). This document details the experimental protocol, presents quantitative data, and visualizes the underlying chemical transformation and a relevant biological pathway.

Introduction

This compound is a heterocyclic compound of significant interest due to its structural similarity to pyrazinamide (B1679903), a first-line antitubercular drug. Amidoxime-containing molecules are known for their diverse biological activities, including antimicrobial and potential anticancer properties. The synthesis of this compound from pyrazinecarbonitrile represents a key chemical transformation, providing a scaffold for further derivatization and the development of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of pyrazine (B50134) derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine to the nitrile group of pyrazinecarbonitrile. This reaction is a well-established method for the formation of amidoximes.[1][2]

General Reaction Scheme

The overall chemical equation for the synthesis is as follows:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for the synthesis of amidoximes from nitriles.[1][3]

Materials:

-

Pyrazinecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate or Triethylamine

-

Ethanol (B145695) or Methanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazinecarbonitrile in ethanol (or methanol).

-

Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in water and neutralizing it with a stoichiometric equivalent of a base such as sodium carbonate or triethylamine.

-

Reaction: Add the hydroxylamine solution to the pyrazinecarbonitrile solution.

-

Heating: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours (ranging from 1 to 48 hours, depending on the scale and specific conditions).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline this compound.[3][4]

Quantitative Data

The following table summarizes the typical quantitative data associated with the synthesis of pyrazine-based amidoximes.

| Parameter | Value | Reference |

| Yield | 63-93% | [1] |

| Reaction Time | 18 hours | [1] |

| Reaction Temperature | 60-80°C (Reflux) | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Potential Mechanism of Action: A Parallel to Pyrazinamide

Given that this compound is a structural analog of the antitubercular drug pyrazinamide, understanding the mechanism of action of pyrazinamide can provide valuable insights for researchers. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. POA is believed to have multiple targets, disrupting essential cellular processes.

The following diagram illustrates the proposed mechanism of action of pyrazinamide.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from pyrazinecarbonitrile and hydroxylamine. The provided experimental protocol, quantitative data, and workflow diagrams offer a practical resource for laboratory synthesis. Furthermore, the visualization of the mechanism of action of the related drug, pyrazinamide, offers a valuable starting point for researchers investigating the biological activities of novel this compound derivatives. This foundational knowledge is crucial for the advancement of drug discovery and development programs centered on pyrazine-based scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. TB R&D Weekly Update: New Target Identified for Pyrazinamide | Working Group for New TB Drugs [newtbdrugs.org]

- 3. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in pharmaceutical development due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) and its noted antimicrobial activities.[1][2] Understanding these fundamental properties is critical for predicting the compound's behavior in biological systems and for designing effective drug delivery and formulation strategies.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₄O | [3] |

| Molecular Weight | 138.13 g/mol | |

| Physical Form | Crystalline solid | [3] |

| Melting Point | 180-185 °C | |

| pKa | Data not explicitly available in cited literature. | |

| LogP | Data not explicitly available in cited literature. | |

| UV/Vis. λmax | 206, 251, 302 nm | [3] |

| Solubility | ||

| In PBS (pH 7.2) | ~0.1 mg/mL | [3] |

| In Ethanol | ~0.2 mg/mL | [3] |

| In DMSO | ~30 mg/mL | [3] |

| In DMF | ~30 mg/mL | [3] |

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols relevant to the characterization of this compound.

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

-

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp or DigiMelt).

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle or spatula.

-

-

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder.

-

Loading: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a long glass tube onto a hard surface. The final packed sample height should be 2-3 mm.

-

Measurement:

-

The capillary tube is placed into the heating block of the apparatus.

-

For an unknown compound, a rapid heating rate (~10-20 °C/min) is used to determine an approximate melting range.

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated quickly to about 15-20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent system.

-

Apparatus:

-

Glass vials with screw caps.

-

Orbital shaker or agitator in a temperature-controlled environment.

-

Centrifuge.

-

Analytical balance.

-

HPLC or UV-Vis spectrophotometer for quantification.

-

Syringe filters (e.g., 0.22 µm) to separate solid material.

-

-

Procedure:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS pH 7.2, ethanol) in a glass vial. This ensures that a saturated solution is formed.

-

Equilibration: The vial is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The suspension is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the suspension is allowed to stand to permit sedimentation. The solid and liquid phases are then separated, typically by centrifugation at high speed.

-

Sampling and Dilution: A clear aliquot of the supernatant is carefully removed. To avoid disturbing the solid pellet, the sample is often passed through a syringe filter. The collected supernatant is then accurately diluted with the appropriate solvent for analysis.

-

Quantification: The concentration of this compound in the diluted sample is determined using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor.

-

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

-

Apparatus:

-

Potentiometer with a calibrated pH electrode.

-

Automatic titrator or a calibrated burette.

-

Stir plate and stir bar.

-

Jacketed titration vessel connected to a water bath for temperature control.

-

-

Procedure:

-

System Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

Sample Preparation: A precise amount of this compound is dissolved in a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM. For poorly soluble compounds, a co-solvent like methanol (B129727) or DMSO may be used, and the apparent pKa is determined.

-

Titration: The solution is stirred continuously in the titration vessel. To determine the pKa of an acidic proton, a standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally. For a basic pKa, a standardized strong acid (e.g., 0.1 M HCl) is used.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.

-

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its ability to cross biological membranes. It is defined as the logarithm of the ratio of the compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

-

Apparatus:

-

Separatory funnel or glass vials.

-

Orbital shaker.

-

Centrifuge.

-

HPLC or UV-Vis spectrophotometer.

-

n-Octanol (pre-saturated with water).

-

Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol).

-

-

Procedure:

-

Solvent Preparation: n-Octanol and the aqueous buffer are mutually saturated by mixing them vigorously and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the pre-saturated aqueous or n-octanol phase. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

Equilibration: The mixture is agitated for a sufficient time to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and organic layers.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical technique.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The LogP is the base-10 logarithm of P.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key experimental and logical frameworks relevant to the physicochemical analysis of this compound.

References

Pyrazine-2-amidoxime crystal structure and polymorphism

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of this compound. While the potential for polymorphism is a critical consideration in pharmaceutical development, current literature primarily details a single crystalline form. This document summarizes the available crystallographic data, experimental protocols for its preparation, and discusses the context of polymorphism for this compound.

Introduction to this compound

This compound (PAOX) is a heterocyclic compound of interest in medicinal chemistry and materials science. As a structural analog of pyrazinamide, a key anti-tuberculosis drug, its solid-state properties are of significant importance for its potential pharmaceutical applications, including bioavailability and stability. The spatial arrangement of molecules in a crystal lattice and the existence of different polymorphic forms can profoundly influence these properties.

Crystal Structure of this compound

Detailed structural analysis of this compound has been accomplished through single-crystal X-ray diffraction. The compound has been crystallized and characterized, revealing a single crystal form to date.

Crystallographic Data

Single-crystal X-ray diffraction studies have shown that this compound crystallizes in the monoclinic space group P2₁. The asymmetric unit of this crystal form contains two distinct molecules of this compound.[1][2] Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₅H₆N₄O |

| Formula weight | 138.13 |

| Temperature | 295(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 7.1856(3) Å, α = 90° |

| b = 10.1504(5) Å, β = 98.419(4)° | |

| c = 9.1245(4) Å, γ = 90° | |

| Volume | 658.00(5) ų |

| Z | 4 |

| Density (calculated) | 1.393 Mg/m³ |

Note: Data extracted from the supplementary information of Chylewska et al., 2016.

Molecular and Crystal Packing

The crystal structure of this compound is stabilized by a network of intermolecular interactions. These include hydrogen bonds involving the amidoxime (B1450833) group and the nitrogen atoms of the pyrazine (B50134) ring.[1] This intricate network of interactions leads to the formation of a stable, three-dimensional supramolecular architecture. In the crystal, molecules of this compound are observed to form dimeric structures and also extended helical-like polymers.[1][3] These helical arrangements are a notable feature of the crystal packing.[2]

Polymorphism of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. The screening for and characterization of polymorphs are therefore crucial steps in drug development.

Despite the importance of polymorphism, a comprehensive search of the current scientific literature did not reveal any definitive reports of other polymorphic forms of this compound. The work by Chylewska et al. (2016) mentions that solubility, crystallinity, and crystal habits are solvent-dependent, which is a key factor in the potential for polymorphism.[1] However, their detailed study focuses on the characterization of a single crystal form obtained through a specific crystallization method.

The study of pyrazinamide, a closely related compound, has revealed the existence of at least four different polymorphs, suggesting that this compound may also exhibit polymorphism under different crystallization conditions. Further research involving extensive polymorph screening would be necessary to confirm or deny the existence of other crystalline forms of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis, crystallization, and characterization of the known crystal form of this compound.

Synthesis and Crystallization

The crystalline form of this compound has been successfully obtained via a diffusion method.[1]

Experimental Workflow for Crystallization:

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

Key Steps in Structure Determination:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Data Reduction: The collected diffraction data are processed to obtain a set of unique reflection intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other crystallographic parameters are refined to obtain the best fit between the observed and calculated diffraction data.

Physicochemical Characterization

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) have been employed to study the thermal behavior of crystalline this compound. The TG analysis shows a multi-step decomposition process, with the initial mass loss occurring between 153 and 270 °C, which is attributed to the loss of a pyrazine molecule.[1] The DTA curve indicates both endothermic and exothermic events during the thermal decomposition.[1]

Logical Flow of Characterization:

Conclusion

The crystal structure of this compound has been well-characterized as a monoclinic P2₁ form with two molecules in the asymmetric unit. The detailed crystallographic data and the experimental protocol for its preparation are available in the scientific literature. While the existence of polymorphs is a strong possibility for a molecule of this nature, particularly given the known polymorphic behavior of its analog, pyrazinamide, there is currently a lack of published evidence for other crystalline forms of this compound. This highlights an area for future research that is of significant importance for the potential development of this compound as a pharmaceutical agent. Further investigation into different crystallization conditions is warranted to explore the potential for polymorphism.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Chromatographic Characterization of Pyrazine-2-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of interest in pharmaceutical research due to its structural analogy to the antituberculosis drug pyrazinamide (B1679903) and its potential antimicrobial activities.[1][2] This document outlines the available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols to aid in the replication and further investigation of this compound.

Spectroscopic Data

The following sections detail the key spectroscopic data for this compound, with quantitative information summarized in tables for clarity and comparative ease.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound reveals characteristic signals corresponding to the protons of the pyrazine (B50134) ring, the amine group, and the hydroxyl group of the amidoxime (B1450833) moiety.[3]

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent |

| H3 (Pyrazine ring) | 9.07 | DMSO-d₆ |

| H5 (Pyrazine ring) | 8.50 | DMSO-d₆ |

| H6 (Pyrazine ring) | 8.66 | DMSO-d₆ |

| -NH₂ (Amine) | 5.97 | DMSO-d₆ |

| -OH (Oxime) | 10.26 | DMSO-d₆ |

¹³C NMR Data (Predicted)

Based on data from similar pyrazine derivatives, the expected chemical shifts for the carbon atoms of this compound are as follows. It is important to note that these are predicted ranges and experimental verification is required.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (Amidoxime) | 150 - 160 |

| C2 (Pyrazine ring) | 145 - 155 |

| C3 (Pyrazine ring) | 140 - 150 |

| C5 (Pyrazine ring) | 140 - 150 |

| C6 (Pyrazine ring) | 140 - 150 |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These vibrational frequencies are crucial for confirming the presence of the amidoxime and pyrazine moieties.[4][5]

| Vibrational Mode | Frequency (cm⁻¹) |

| ν(OH) | 3249 |

| νₐₛ(NH₂) | 3410 |

| νₛ(NH₂) | 3333 |

| ν(C=N) oxime | 1662 |

| ν(C=N) ring | 1576, 1530 |

| ν(N-O) | 940 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₆N₄O), the expected molecular ion peak [M]⁺ would be at m/z 138.13.[6] While a detailed experimental mass spectrum is not available in the reviewed literature, the primary fragmentation would likely involve the loss of small molecules such as H₂O, NH₃, and cleavage of the amidoxime group. The observation of the [M+H]⁺ ion is also common in soft ionization techniques like electrospray ionization (ESI).[7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data. The following protocols are based on established methods for the analysis of pyrazine derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A Bruker AVANCE 700 MHz spectrometer or equivalent.

-

Parameters:

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Temperature: Room temperature.

-

¹H NMR: Standard acquisition parameters for proton NMR.

-

¹³C NMR: Standard acquisition parameters with proton decoupling.

-

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: A Nicolet FT-IR spectrometer or equivalent.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺.

-

Infusion: Direct infusion of the sample solution into the ESI source.

-

Mass Range: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

-

Synthesis and Characterization Workflow

The synthesis and subsequent characterization of this compound follow a logical progression, which can be visualized as a workflow. This diagram illustrates the key steps from starting materials to the final analytical validation.

Caption: A flowchart illustrating the synthesis of this compound and its subsequent purification and characterization using various spectroscopic techniques.

Biological Context and Potential Applications

This compound has been investigated for its biological activities, primarily as an antimicrobial agent.[8] Studies have shown its potential efficacy against various bacterial and fungal strains.[1][9] The amidoxime moiety is a known pharmacophore that can influence the biological properties of a molecule.[4] Further research into the precise mechanism of action and potential signaling pathways affected by this compound is warranted to fully understand its therapeutic potential. The synthesis of this compound is typically achieved through the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine.[10] This straightforward synthesis allows for the generation of derivatives for structure-activity relationship (SAR) studies.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. revues.imist.ma [revues.imist.ma]

- 8. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Pyrazine-2-amidoxime in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pyrazine-2-amidoxime, a key synthetic intermediate in pharmaceutical development. The document presents available quantitative solubility data, details established experimental protocols for solubility determination, and outlines a common synthetic route.

Quantitative Solubility Data

The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the available literature.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L)¹ | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~ 30[1] | ~ 0.217 | Not Specified |

| Dimethylformamide (DMF) | ~ 30[1] | ~ 0.217 | Not Specified |

| Ethanol | ~ 0.2[1] | ~ 0.0014 | Not Specified |

| Water | 2 | 0.0145 | 60°C |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.1[1] | ~ 0.0007 | Not Specified |

¹ Molar solubility was calculated using the molecular weight of this compound (138.13 g/mol ).

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in various organic solvents can be determined using the widely accepted shake-flask method. This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period.

Materials:

-

This compound (crystalline solid, purity ≥97%)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, acetonitrile, etc.) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the diluted sample and determine the concentration based on a pre-established calibration curve of this compound standards of known concentrations.

-

For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax) of this compound and calculate the concentration using a calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Synthesis of this compound

This compound can be synthesized from 2-cyanopyrazine and hydroxylamine (B1172632) hydrochloride. The following is a representative protocol based on common organic synthesis practices.

Materials:

-

2-Cyanopyrazine

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture with water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification (e.g., separatory funnel, beakers, filtration apparatus)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyanopyrazine in the chosen solvent.

-

In a separate container, dissolve hydroxylamine hydrochloride and the base in the same solvent.

-

-

Reaction:

-

Slowly add the hydroxylamine hydrochloride and base solution to the stirred solution of 2-cyanopyrazine at room temperature.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure (rotary evaporation).

-

The crude product can be further purified by washing with water to remove any inorganic salts.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the purified crystalline product.

-

Dry the purified crystals under vacuum.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product can also be determined and compared to the literature value.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Synthesis of this compound

References

A Technical Guide to the Thermal Stability and Decomposition of Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Pyrazine-2-amidoxime (PAOX), a molecule of interest in pharmaceutical research due to its structural analogy to the antituberculosis drug pyrazinamide.[1][2] Understanding the thermal behavior of PAOX is critical for defining its storage conditions, processing parameters, and ensuring its stability in various formulations. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and decomposition pathways.

Core Thermal Properties

This compound is a solid crystalline compound with a melting point in the range of 180-185 °C.[3] Thermal analysis reveals that the compound is stable up to approximately 153 °C, after which it undergoes a two-stage decomposition process.[1] The thermal degradation of PAOX has been investigated primarily using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Quantitative Thermal Decomposition Data

The thermal decomposition of this compound proceeds in two distinct steps. The first and most significant mass loss is attributed to the cleavage and release of the pyrazine (B50134) molecule, followed by the decomposition of the remaining amidoxime (B1450833) group at higher temperatures.[1][4] A summary of the quantitative data from thermogravimetric analysis is presented below.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |

| Stage 1 | 153 - 270 | 82.04 | Loss of a pyrazine molecule |

| Stage 2 | 271 - 316 | 13.22 | Decomposition of the amidoxime group |

Table 1: Summary of Thermogravimetric Analysis Data for the Decomposition of this compound.[1][4]

Differential thermal analysis (DTA) of PAOX indicates that the first decomposition stage is an endothermic process, while the second stage is exothermic.[1] The residual mass after heating to 320 °C is approximately 4.74%, which is likely due to the formation of various nitrogen-containing species.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis studies. The following sections outline the typical experimental protocols for thermogravimetric analysis and differential scanning calorimetry.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer coupled with an infrared spectrometer (TG-IR) is often used to identify the gaseous products evolved during decomposition.[1][2]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible, commonly made of alumina.

-

Instrument Setup:

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400 °C or higher) at a constant heating rate, for instance, 10 °C/min.[1]

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

-

Evolved Gas Analysis (IR): The gases evolved during the decomposition are transferred to an infrared spectrometer to identify the functional groups of the decomposition products.[1]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, for example, heating from ambient temperature to above the final decomposition temperature at a constant rate (e.g., 10 °C/min).

-

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting data is plotted as a DSC curve (heat flow vs. temperature). Endothermic events (like melting) result in a downward peak, while exothermic events (like some decompositions) show an upward peak.

Visualizing Experimental and Decomposition Pathways

To better illustrate the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.

Caption: Workflow for the thermal analysis of this compound.

Caption: Proposed decomposition pathway of this compound.

Conclusion

The thermal analysis of this compound reveals a well-defined, two-stage decomposition process that begins at approximately 153 °C. The primary decomposition event involves the loss of the pyrazine moiety, followed by the breakdown of the amidoxime group at higher temperatures. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the formulation and handling of this and structurally related compounds. The clear thermal profile underscores the importance of controlled temperature conditions for the storage and processing of this compound to maintain its chemical integrity.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Pyrazine-2-amidoxime CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime, a heterocyclic compound of significant interest in medicinal chemistry, serves as a key synthetic intermediate and exhibits notable biological activities. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity. Particular emphasis is placed on its antimicrobial properties and potential mechanisms of action, drawing parallels with its structural analog, the anti-tuberculosis drug pyrazinamide (B1679903). This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound is a crystalline solid with the chemical formula C₅H₆N₄O.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value | Reference(s) |

| CAS Number | 51285-05-3 | [1][2][3][4][5] |

| Molecular Formula | C₅H₆N₄O | [1][2][3][4] |

| Molecular Weight | 138.13 g/mol | [2][3][4] |

| IUPAC Name | N'-hydroxypyrazine-2-carboximidamide | [1] |

| SMILES | N/C(C1=NC=CN=C1)=N\O | [1] |

| InChI | InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) | [1][2] |

| InChIKey | QZHJCRJEMIFNNB-UHFFFAOYSA-N | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 180-185 °C | [2][4] |

| Purity | ≥97% | [1][2] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 0.2 mg/mL, PBS (pH 7.2): 0.1 mg/mL | [1] |

| UV λmax | 206, 251, 302 nm | [1] |

| MDL Number | MFCD02258397 | [2][3][4] |

| PubChem Substance ID | 329766072 | [2][3][4] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of pyrazine-2-carbonitrile with hydroxylamine (B1172632). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrazine-2-carbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve pyrazine-2-carbonitrile in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Slowly add the hydroxylamine solution to the stirred solution of pyrazine-2-carbonitrile at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the crude product by filtration and wash with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield crystalline this compound.

Experimental Protocol: Purification by Diffusion Crystallization

High-quality crystals of this compound can be obtained through diffusion crystallization.

Materials:

-

Crude this compound

-

Acetonitrile (B52724) (solvent)

-

Tetrahydropyran (anti-solvent)

-

Small vial

-

Larger container

Procedure:

-

Dissolve a small amount of crude this compound in acetonitrile in a small vial.

-

Place this vial inside a larger container containing tetrahydropyran.

-

Seal the larger container and allow it to stand undisturbed at room temperature.

-

Over a period of several days to two weeks, the vapor of the anti-solvent (tetrahydropyran) will slowly diffuse into the solvent (acetonitrile), reducing the solubility of this compound and promoting the formation of high-quality crystals.

Analytical Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following are detailed protocols for key analytical techniques.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

KBr press

Procedure:

-

Thoroughly grind a small amount of the crystalline sample with dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a KBr press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound, such as N-H, O-H, C=N, and the pyrazine (B50134) ring vibrations.

Experimental Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, water, or acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline of the spectrophotometer with the blank cuvette.

-

Record the UV-Vis spectrum of each dilution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).[1]

Biological Activity and Potential Mechanism of Action

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, notably against Candida albicans.[6]

Experimental Protocol: Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial and/or fungal strains

-

Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipettes and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium.

-

Perform serial two-fold dilutions of the compound in the wells of a 96-well plate containing the broth medium.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, its structural similarity to pyrazinamide, a cornerstone of tuberculosis treatment, offers valuable insights. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. Pyrazinoic acid disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.

Furthermore, the amidoxime (B1450833) functional group is known to be a potential nitric oxide (NO) donor. NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including host defense against pathogens. It is plausible that this compound could exert some of its antimicrobial effects through the release of nitric oxide.

The diagram below illustrates a logical workflow for investigating the potential mechanisms of action of this compound.

Caption: Hypothesized mechanisms of action for this compound.

Conclusion

This compound is a versatile compound with established antimicrobial properties and potential for further development in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis, purification, and characterization. The exploration of its potential mechanisms of action, drawing on its structural relationship to pyrazinamide and the known chemistry of amidoximes, provides a foundation for future research into its biological signaling pathways. This document serves as a valuable resource for scientists and researchers working with this promising molecule.

References

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. ej-eng.org [ej-eng.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in Pyrazine-2-amidoxime and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-amidoxime (PAOX), a structural analogue of the first-line tuberculosis drug pyrazinamide, is a molecule of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and antifungal properties.[1][2][3] The biological function, physicochemical properties, and therapeutic potential of PAOX and its derivatives are intrinsically linked to the phenomenon of tautomerism. This guide provides a comprehensive analysis of the tautomeric forms of this compound, supported by structural, spectroscopic, and computational data. It details the factors influencing tautomeric equilibrium, presents relevant experimental protocols for analysis, and discusses the implications for drug design and development.

The Principle of Amidoxime (B1450833) Tautomerism

Amidoximes, characterized by the -C(NH₂)=NOH functional group, are capable of existing in multiple tautomeric forms. This isomerism is of high interest as the relative stability and population of each tautomer can significantly impact pharmacological activity, reactivity, and metal-coordinating ability.[4] The primary tautomeric forms involved in the equilibrium are the amidoxime form and the iminohydroxylamine form.[5][6] Additionally, a zwitterionic aminonitrone form has been identified, which can be stabilized in protic solvents.[4][7] Theoretical and experimental studies consistently show that the (Z)-amidoxime isomer is generally the most energetically stable and dominant form.[4][6]

Caption: General tautomeric forms of the amidoxime functional group.

Tautomerism in this compound (PAOX)

For this compound, the tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the amidoxime group. The crucial tautomers identified are the amidoxime and the iminohydroxylamine forms.[1][2][8]

Caption: The crucial tautomeric equilibrium for this compound (PAOX).

Structural and Spectroscopic Evidence

Solid-State Structure: Single-crystal X-ray diffraction analysis of PAOX has unequivocally shown that it crystallizes in the amidoxime tautomeric form.[1][2][9] The structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[1][2] In the crystalline state, the pyrazine (B50134) ring is nearly planar and forms a dihedral angle with the amidoxime group.[1]

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The experimental FT-IR spectrum of solid PAOX shows a sharp, strong peak around 953 cm⁻¹, which is attributed to the ν(N–O) stretching mode of the oxime group, confirming the presence of the amidoxime tautomer.[1][2]

-

¹H NMR Spectroscopy: In DMSO-d₆ solution, the proton signals are consistent with the amidoxime structure. Key signals include those for the amine group protons (~5.97 ppm), the hydroxyl proton (~10.26 ppm), and the aromatic protons of the pyrazine ring.

While quantitative data for the tautomeric equilibrium constant (KT) of PAOX in solution is not available in the literature, computational studies on related N-hydroxy amidines suggest the amidoxime form is significantly more stable (by 4-10 kcal/mol) than the iminohydroxylamine form.[5] However, the energy barrier for interconversion can be high, though it may be lowered by solvent assistance.[5]

Factors Influencing Tautomeric Equilibrium

Solvent Effects: The tautomeric equilibrium is highly sensitive to the solvent environment.[7] Changes in solvent polarity and hydrogen-bonding capability can shift the equilibrium by preferentially stabilizing one tautomer over another. This effect is observable in the UV-Vis absorption spectra of PAOX in different solvents, a phenomenon known as solvatochromism.[1] While these spectral shifts confirm that the solvent interacts differently with the electronic structure of the molecule, they do not directly quantify the tautomer ratio.

Table 1: UV-Vis Absorption Data for PAOX in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (dm³ mol⁻¹ cm⁻¹) |

| Water | 80.1 | 285 | 11,333 |

| Ethanol (B145695) | 24.6 | 288 | 5,833 |

| Acetonitrile (B52724) | 37.5 | 282 | 8,000 |

| Data sourced from Chylewska et al. (2016).[1] |

The observed hypochromic effect (decrease in molar absorptivity) when moving from water to ethanol suggests significant solute-solvent interactions that alter the electronic transitions of the molecule.[1] Protic solvents, in particular, can stabilize zwitterionic forms and influence the proton transfer central to tautomerism.[7]

Substituent Effects: The electronic properties of substituents on the pyrazine ring are expected to influence the tautomeric equilibrium. Electron-withdrawing groups can alter the acidity of the N-H and O-H protons, while electron-donating groups can affect the basicity of the nitrogen atoms, thereby shifting the equilibrium. For a series of 1-benzamidoisoquinoline derivatives, the relative content of the amide tautomer varied from 74% for a strong electron-donating group to 38% for a strong electron-withdrawing group.[10] Similar systematic studies on substituted pyrazine-2-amidoximes are needed to quantify these effects.

Tautomerism in this compound Derivatives

The introduction of substituents, particularly those capable of forming intramolecular hydrogen bonds, can have a profound effect on tautomeric and conformational equilibria. In studies of pseudopeptides containing a pyrazine amidoxime motif, it was found that adjacent amino acid residues like proline and phenylalanine are essential for the formation of stable intramolecular hydrogen bonds.[9] This conformational locking can, in turn, favor a specific tautomeric form. The cis/trans equilibrium of prolyl amide bonds in these derivatives was also found to be significantly influenced by the solvent's hydrogen-bonding capacity.[9]

Implications for Drug Development

Understanding and controlling tautomerism is critical in drug discovery. Different tautomers of the same molecule are distinct chemical entities and can exhibit different:

-

Pharmacological Activity: Only one tautomer may bind effectively to a biological target.

-

Pharmacokinetic Properties (ADME): Lipophilicity, solubility, and membrane permeability can vary between tautomers, affecting absorption and distribution.

-

Toxicity: Different tautomers may have different metabolic pathways or off-target effects.

The known antimicrobial and antifungal activities of PAOX make it a valuable scaffold.[1][2] Its ability to act as a bidentate ligand and coordinate with metal ions is also a key feature that is dependent on its tautomeric form.[1][11] A thorough characterization of the tautomeric behavior of any new derivative is therefore a mandatory step in the preclinical development phase.

Caption: Workflow illustrating the integration of tautomerism studies in drug development.

Key Experimental Protocols

Detailed and robust experimental methods are required to characterize the tautomerism of PAOX and its derivatives.

Synthesis of this compound

Amidoximes are commonly synthesized from the corresponding nitriles by reaction with hydroxylamine (B1172632).[4]

-

Starting Material: 2-Cyanopyrazine.

-

Reagents: Hydroxylamine hydrochloride, a base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., ethanol/water mixture).

-

Procedure: Dissolve 2-cyanopyrazine in the solvent. Add an aqueous solution of hydroxylamine hydrochloride and the base.

-

Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Workup: After cooling, the product may precipitate. Alternatively, the solvent is removed under reduced pressure, and the product is purified by recrystallization from a suitable solvent (e.g., ethanol or water).

X-ray Crystallography for Solid-State Structure

Protocol based on Chylewska et al. (2016)[1]

-

Crystal Growth: Grow single crystals of PAOX suitable for diffraction. A slow diffusion method can be used, for example, by dissolving PAOX in acetonitrile and using tetrahydropyran (B127337) as an anti-solvent in a closed container over several weeks.

-

Data Collection: Select a suitable crystal and mount it on a diffractometer (e.g., Oxford Diffraction Gemini R ULTRA Ruby CCD with CuKα radiation). Collect diffraction data at a controlled temperature (e.g., 22 °C).

-

Data Reduction: Process the collected data using appropriate software (e.g., CrysAlis RED), applying necessary corrections like absorption corrections.

-

Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXS) and refine it by full-matrix least-squares on F² (e.g., SHELXL).

-

Analysis: Analyze the resulting structure to determine bond lengths, angles, and intermolecular interactions, confirming the tautomeric form present in the crystal.

NMR Spectroscopy for Tautomer Analysis in Solution

-

Sample Preparation: Prepare solutions of PAOX (~5-10 mg/mL) in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) to investigate solvent effects.

-

¹H NMR: Record high-resolution ¹H NMR spectra (e.g., at 700 MHz). Integrate the signals corresponding to protons that are unique to each tautomer (e.g., the -OH vs. a second -NH proton). The ratio of the integrals gives the relative population of the tautomers.

-

¹³C and ¹⁵N NMR: These can provide further structural confirmation, as the chemical shifts of the carbon and nitrogen atoms in the amidoxime moiety are sensitive to the tautomeric state.

-

Variable Temperature NMR: Conduct experiments at different temperatures to determine thermodynamic parameters (ΔH°, ΔS°) of the tautomeric equilibrium.

Microbiological Assays: MIC and MBC Determination

Protocol based on Chylewska et al. (2016)[1][2]

-

Strains: Use a panel of reference bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Media: Use appropriate liquid culture media for each strain (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast).

-

MIC (Minimal Inhibitory Concentration):

-

Perform a serial two-fold dilution of the PAOX stock solution in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

MBC (Minimal Bactericidal Concentration):

-

Take an aliquot from each well that showed no growth in the MIC assay.

-

Plate the aliquot onto an appropriate solid agar (B569324) medium.

-

Incubate the plates.

-

The MBC is the lowest concentration that results in no microbial growth on the solid medium.

-

Conclusion

This compound exists predominantly in the amidoxime tautomeric form, a finding supported by solid-state structural data and spectroscopic analysis. While this form is the most stable, the tautomeric equilibrium can be influenced by environmental factors such as solvent and by the introduction of substituents onto the pyrazine core. A quantitative understanding of the tautomeric landscape of PAOX and its derivatives is currently lacking and represents an important area for future research. For drug development professionals, a rigorous evaluation of tautomerism is not merely an academic exercise but a crucial step in designing safe and effective therapeutic agents based on this promising molecular scaffold. The experimental protocols outlined herein provide a roadmap for such investigations.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and mic ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA10537H [pubs.rsc.org]

- 3. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Quantum Chemical Deep Dive into Pyrazine-2-amidoxime: A Technical Guide for Drug Development Professionals

Abstract

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound of significant interest in medicinal chemistry, recognized as a structural analogue of the antituberculosis drug pyrazinamide.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational behavior is paramount for designing novel therapeutics and predicting its biological activity. This technical guide provides an in-depth analysis of this compound using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). The presented data, including optimized geometry, vibrational spectra, and frontier molecular orbitals, are benchmarked against available experimental findings to offer a comprehensive computational profile for researchers, scientists, and drug development professionals.

Introduction

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering insights into molecular properties that are often difficult or costly to obtain through experimental means alone.[3] For this compound, these computational methods allow for a detailed exploration of its conformational landscape, electronic structure, and spectroscopic characteristics. This guide focuses on results obtained from DFT calculations, a robust method for studying electronic structures of molecules.[1] The theoretical data is systematically compared with experimental X-ray diffraction, FT-IR, Raman, and UV-Vis spectroscopic results to validate the computational models and provide a holistic understanding of the molecule's behavior.

Computational Methodology

The quantum chemical calculations summarized herein were performed using Density Functional Theory (DFT), a widely accepted method for its balance of accuracy and computational cost.

Geometry Optimization

The initial molecular structure of this compound was optimized to find the global minimum on the potential energy surface. This ensures that all calculated properties correspond to the most stable conformation of the molecule.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

To understand the molecule's reactivity and electronic transitions, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

Software and Basis Set

The calculations referenced in this guide were predominantly carried out using the B3LYP functional in combination with the 6-311+G(d,p) basis set.[1][4][5] This level of theory is well-established for providing reliable geometric, vibrational, and electronic data for organic molecules.

Results and Discussion

Molecular Geometry

The equilibrium geometry of this compound was determined through DFT calculations and compared with experimental data from single-crystal X-ray diffraction.[1][2] The pyrazine (B50134) ring is nearly planar, a characteristic feature of aromatic systems. The amidoxime (B1450833) group exhibits a slight dihedral angle with respect to the pyrazine ring.[1][2] A summary of key calculated and experimental bond lengths and angles is presented in Table 1. The strong correlation between the calculated and experimental values underscores the accuracy of the DFT B3LYP/6-311+G(d,p) model.

Table 1: Selected Geometric Parameters (Bond Lengths in Å, Bond Angles in °) for this compound

| Parameter | Atom Pair/Triplet | Calculated (DFT) | Experimental (X-ray)[1][2] |

| Bond Length | C2-C3 | 1.395 | 1.385 |

| N1-C2 | 1.338 | 1.334 | |

| C5-N4 | 1.340 | 1.331 | |

| C7-N8 | 1.391 | 1.388 | |

| C7-N9 | 1.295 | 1.291 | |

| N9-O10 | 1.402 | 1.401 | |

| Bond Angle | N1-C6-C5 | 122.5 | 122.7 |

| C2-N1-C6 | 116.8 | 116.9 | |

| C3-C7-N9 | 120.1 | 120.4 | |

| C7-N9-O10 | 111.2 | 111.0 | |

| N8-C7-N9 | 121.5 | 121.8 |

Note: Atom numbering corresponds to standard crystallographic data for visualization.

Below is a diagram representing the optimized molecular structure of this compound.

Caption: Optimized molecular structure of this compound.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that aids in the assignment of experimental FT-IR and Raman bands. Key vibrational modes include the stretching of N-H and O-H bonds, C=N stretching of the oxime and pyrazine ring, and N-O stretching. A comparison of major experimental and calculated vibrational frequencies is provided in Table 2. The DFT calculations for the monomer show good agreement with the experimental solid-phase data, with discrepancies attributable to intermolecular hydrogen bonding in the crystal lattice.[1]

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Assignment | Experimental FT-IR[1] | Calculated (DFT Monomer)[1] |

| ν(NH₂) asymmetric stretching | 3437 | 3587 |

| ν(NH₂) symmetric stretching | 3331 | 3414 |

| ν(OH) stretching | 3144 | 3657 |

| ν(C=N) oxime stretching | 1659 | 1619 |

| ν(C=N) ring stretching | 1590 | 1530 |

| ν(N-O) oxime stretching | 953 | 914 |

ν denotes stretching vibrations.

Electronic Properties and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between these orbitals is a measure of the molecule's chemical reactivity and kinetic stability.[6][7]

For a related hydrazinopyrazine derivative calculated at the same B3LYP/6-311+G** level of theory, the HOMO energy was found to be -6.581 eV and the LUMO energy was -1.780 eV, resulting in an energy gap of 4.800 eV.[4] It is expected that this compound possesses a similarly large HOMO-LUMO gap, indicating high chemical stability.[4] The HOMO is typically distributed over the entire molecule, while the LUMO is often localized on the electron-deficient pyrazine ring.[4]

Table 3: Calculated Electronic Properties (Representative)

| Property | Value (eV) |

| E(HOMO) | ~ -6.6 |

| E(LUMO) | ~ -1.8 |

| Energy Gap (ΔE) | ~ 4.8 |

Values are based on a structurally similar compound calculated with the same methodology for illustrative purposes.[4]

UV-Vis Spectral Analysis

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Experimental spectra of this compound in water show two main absorption bands at 252 nm and 290 nm, which are attributed to π → π* and n → π* transitions, respectively.[1][8] DFT calculations have successfully reproduced these transitions, confirming their electronic origin.[1][5][8] The calculated spectrum provides valuable confirmation of the experimental assignments.[1][5]

Experimental Protocols and Workflow

Quantum Chemical Calculation Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several sequential steps, as illustrated in the diagram below. This process ensures a systematic and validated approach to obtaining reliable theoretical data.

References

- 1. Crystalline this compound isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Applications of Pyrazine-2-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Pyrazine-2-amidoxime (PAOX), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details experimental protocols, summarizes key quantitative data, and visualizes synthetic and application-based workflows.

Introduction

This compound is a structural analog of pyrazinamide, a first-line antituberculosis drug.[1] The pyrazine (B50134) ring is a crucial pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antifungal, and antibacterial properties.[1][2] Amidoximes, as a functional group, are also recognized for their biological activities and their ability to act as versatile building blocks in the synthesis of various heterocyclic systems.[1] This guide will delve into the synthesis of PAOX and explore its primary applications, with a focus on its antimicrobial properties and its role as a ligand in coordination chemistry.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine (B1172632).[3] This nucleophilic addition to the nitrile carbon is a common method for the preparation of amidoximes.[4]

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from generalized procedures for amidoxime (B1450833) synthesis.[3][4]

Materials:

-

Pyrazinecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate (or Triethylamine)

-

Ethanol (B145695) (or Methanol)

-

Distilled water

-